9-Piperazino Ofloxacin

Catalog No.
S876954
CAS No.
197291-75-1
M.F
C18H20FN3O4
M. Wt
361.373
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Piperazino Ofloxacin

CAS Number

197291-75-1

Product Name

9-Piperazino Ofloxacin

IUPAC Name

6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C18H20FN3O4

Molecular Weight

361.373

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)

InChI Key

FHAKLRRIGREDDW-UHFFFAOYSA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O

Synonyms

10-Fluoro-2,3-dihydro-3-methyl-9-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid;

Antibacterial Activity:

9-Piperazino Ofloxacin is a derivative of the fluoroquinolone antibiotic, Ofloxacin. Like its parent compound, it exhibits potent and selective inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, crucial for maintaining bacterial DNA integrity. This mechanism disrupts bacterial DNA replication, leading to cell death. Studies have demonstrated its effectiveness against various bacterial strains, including some resistant to other antibiotics [].

Structure-Activity Relationship Studies:

Researchers have investigated the structure-activity relationship (SAR) of 9-Piperazino Ofloxacin to understand the modifications influencing its antibacterial activity and potential for resistance development. These studies have revealed that the piperazine moiety attached to the 9th position of the molecule plays a crucial role in its potency and broad-spectrum activity [].

Exploration as a Lead Compound:

Due to its promising antibacterial properties, 9-Piperazino Ofloxacin has been explored as a lead compound for developing new generations of fluoroquinolone antibiotics. Researchers have synthesized and evaluated various analogues, aiming to improve potency, spectrum of activity, and overcome existing drug resistance [].

In Vitro and In Vivo Studies:

Scientific research on 9-Piperazino Ofloxacin primarily involves in vitro and in vivo studies. In vitro experiments assess its antibacterial activity against different bacterial strains, while in vivo studies explore its efficacy in animal models of bacterial infections. These studies provide valuable insights into its potential therapeutic applications [].

9-Piperazino Ofloxacin is a derivative of the fluoroquinolone antibiotic, Ofloxacin, which is widely used for treating various bacterial infections. The compound is characterized by its unique structure, which includes a piperazine ring at the 9-position of the Ofloxacin molecule. Its chemical formula is C18H20FN3O4C_{18}H_{20}F_{N_{3}}O_{4} and it has a molecular weight of approximately 361.37 g/mol. This compound exhibits a similar mechanism of action to Ofloxacin, primarily functioning as a bactericidal agent by inhibiting bacterial DNA replication through targeting the enzymes DNA gyrase and topoisomerase IV .

The chemical reactivity of 9-Piperazino Ofloxacin can be attributed to its functional groups, particularly the piperazine moiety and the carboxylic acid group. Key reactions include:

  • Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions, potentially leading to the formation of various metabolites.
  • Oxidation: The presence of the fluorine atom and piperazine ring allows for oxidative transformations, which can affect its antibacterial activity.
  • Substitution Reactions: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions, allowing for further derivatization and modification of the molecule.

These reactions are crucial for understanding the stability and degradation pathways of 9-Piperazino Ofloxacin in biological systems .

9-Piperazino Ofloxacin retains significant antibacterial activity, similar to its parent compound, Ofloxacin. It exhibits broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves:

  • Inhibition of DNA Gyrase: This enzyme is essential for DNA replication in bacteria, and its inhibition leads to cell death.
  • Topoisomerase IV Inhibition: This enzyme is critical for separating replicated DNA strands during cell division, further contributing to its bactericidal effect.

Studies have shown that 9-Piperazino Ofloxacin may also exhibit activity against certain resistant strains of bacteria, making it a candidate for further research in antibiotic development .

The synthesis of 9-Piperazino Ofloxacin typically involves several steps:

  • Starting Material: The synthesis begins with 2,3,4-trifluoronitrobenzene.
  • Formation of Hydroxy Intermediate: This compound is reacted with potassium hydroxide to yield 2-hydroxy-3,4-difluoronitrobenzene.
  • Piperazine Introduction: A piperazine derivative is introduced at the 9-position through a nucleophilic substitution reaction.
  • Final Cyclization and Purification: The final product undergoes cyclization and purification processes to yield pure 9-Piperazino Ofloxacin.

This multi-step synthesis underscores the complexity involved in producing this antibiotic derivative .

9-Piperazino Ofloxacin has potential applications in various fields:

  • Antibiotic Therapy: It can be used as an effective treatment for bacterial infections resistant to conventional antibiotics.
  • Research: Its unique structure makes it a valuable compound for studying mechanisms of antibiotic resistance and developing new antimicrobial agents.
  • Pharmaceutical Development: As a derivative of an established antibiotic, it may serve as a lead compound for further modifications aimed at enhancing efficacy or reducing side effects .

Interaction studies involving 9-Piperazino Ofloxacin have indicated potential drug-drug interactions due to its metabolic pathways. Key findings include:

  • Cytochrome P450 Enzyme Interaction: The compound may influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Protein Binding: Approximately 32% of the drug binds to plasma proteins, which could affect its bioavailability and therapeutic efficacy.
  • Renal Excretion: The majority of the drug is excreted unchanged via the kidneys, highlighting the importance of renal function in its pharmacokinetics .

Several compounds share structural similarities with 9-Piperazino Ofloxacin. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
OfloxacinParent compoundBroad-spectrum activity; used widely in clinics
LevofloxacinStereoisomerMore potent against Gram-positive bacteria
CiprofloxacinFluoroquinoloneEffective against anthrax; different side chain
NorfloxacinOlder fluoroquinoloneLess potent than newer derivatives

9-Piperazino Ofloxacin stands out due to its specific modifications that enhance its antibacterial properties while potentially reducing side effects associated with other fluoroquinolones .

XLogP3

-0.4

Wikipedia

9-piperazino ofloxacin

Dates

Modify: 2023-08-15

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